molecular formula C15H15ClN2O5 B2635481 3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034240-51-0

3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2635481
CAS No.: 2034240-51-0
M. Wt: 338.74
InChI Key: QENYMCFDVUKQKF-UHFFFAOYSA-N
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Description

3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring a pyrrolidine ring fused to an oxazolidine-2,4-dione core. The structure includes a 4-chlorophenoxyacetyl substituent attached to the pyrrolidine nitrogen. This compound belongs to a broader class of pyrrolidine- and oxazolidine-dione derivatives, which are studied for their diverse biological activities, including antibiotic, herbicidal, and enzyme-inhibitory properties .

Properties

IUPAC Name

3-[1-[2-(4-chlorophenoxy)acetyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O5/c16-10-1-3-12(4-2-10)22-8-13(19)17-6-5-11(7-17)18-14(20)9-23-15(18)21/h1-4,11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENYMCFDVUKQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Oxazolidine-2,4-dione vs. Pyrrolidine-2,4-dione

The target compound’s oxazolidine-2,4-dione moiety differs from the pyrrolidine-2,4-dione scaffold seen in analogs like (Z)-3-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-isopropylpyrrolidine-2,4-dione (). The oxazolidine ring replaces a carbon atom with oxygen, altering electronic properties and hydrogen-bonding capacity. This modification may influence bioactivity, as pyrrolidine-2,4-diones are known for intramolecular hydrogen bonding (e.g., O1–H1A···O3 in ), which stabilizes their tricarbonylmethane structure .

Oxazolidine vs. Oxadiazole Derivatives

Compounds such as 5-[2-[(3R)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a, ) share the pyrrolidine substituent but incorporate an oxadiazole ring instead of oxazolidine-2,4-dione. Oxadiazoles are aromatic and electron-deficient, often enhancing metabolic stability and target affinity in antiviral agents . In contrast, oxazolidine-2,4-diones may exhibit greater conformational flexibility due to their non-aromatic nature.

Substituent Variations and Bioactivity

Chlorophenoxyacetyl Group

The 4-chlorophenoxyacetyl group in the target compound contrasts with substituents in analogs:

  • : Phenylethyl and pyridyl groups in oxadiazole derivatives are linked to antiviral activity.
  • : Fluorophenyl and methoxyethyl groups in TRKA kinase inhibitors highlight the role of halogen and ether substituents in kinase binding .
  • : Ethoxyphenyl and hydroxy groups in herbicidal pyrrolidine-2,4-diones demonstrate substituent-dependent activity .

The chlorine atom in the target compound may enhance lipophilicity and membrane permeability, while the phenoxy group could engage in π-π stacking with biological targets.

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of oxazolidine derivatives, characterized by a unique combination of a pyrrolidine ring and an oxazolidine moiety. The presence of the 4-chlorophenoxyacetyl group is significant as it may influence the compound's interaction with biological targets.

Structural Formula

C15H16ClN2O4\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_2\text{O}_4

Research indicates that compounds similar to 3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione exhibit various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or function.
  • Antifungal Properties : Similar compounds have been studied for their ability to inhibit fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis in fungi. This action can lead to increased membrane permeability and cell death.
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various oxazolidine derivatives, including those structurally related to the compound . Results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain tested.
  • Fungal Inhibition : In vitro assays demonstrated that compounds with similar structures inhibited fungal growth at concentrations as low as 10 µg/mL. The mechanism was attributed to interference with ergosterol synthesis, leading to compromised fungal cell integrity.
  • Anti-inflammatory Activity : Research involving cell line models showed that certain derivatives could reduce levels of TNF-alpha and IL-6 by over 50% at concentrations around 25 µM, suggesting a potent anti-inflammatory effect.

Comparative Table of Biological Activities

Activity TypeRelated CompoundsIC50/Effectiveness
AntimicrobialOxazolidine derivativesMIC: 8-32 µg/mL
AntifungalTriazole fungicidesIC50: ~10 µg/mL
Anti-inflammatoryPyrrolidine-based compounds>50% reduction at 25 µM

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest low acute toxicity in mammalian models, but further investigation is needed to assess chronic exposure effects.

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